molecular formula C17H14N2O5 B2585815 5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid CAS No. 1375274-33-1

5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid

Cat. No.: B2585815
CAS No.: 1375274-33-1
M. Wt: 326.308
InChI Key: VPGBQGUCOKQNKX-UHFFFAOYSA-N
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Description

This compound is a furan-2-carboxylic acid derivative featuring a 3-methyl-substituted furan core linked via a phenoxy group to a 2-carbamoyl-2-cyanoethenyl moiety.

Properties

IUPAC Name

5-[[4-(3-amino-2-cyano-3-oxoprop-1-enyl)phenoxy]methyl]-3-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-10-6-14(24-15(10)17(21)22)9-23-13-4-2-11(3-5-13)7-12(8-18)16(19)20/h2-7H,9H2,1H3,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGBQGUCOKQNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and the introduction of various functional groups. The specific synthetic route can influence the yield and purity of the final product.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, anti-allergic, and potential anticancer effects.

Anti-inflammatory Activity

A study highlighted that derivatives of furan-2-carboxylic acids, closely related to our compound, showed significant inhibition of neutrophil degranulation and superoxide formation. For instance, compounds derived from furan demonstrated superior activity compared to established anti-inflammatory agents like TFP (Tetrahydrofuran Phosphate) in inhibiting fMLP-induced neutrophil responses .

Anticancer Potential

The structural features of this compound suggest potential interactions with cancer cell pathways. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

  • Neutrophil Activity Inhibition : In a comparative study, several furan derivatives were tested for their ability to inhibit neutrophil superoxide production. The results indicated that certain compounds exhibited more potent effects than traditional anti-inflammatory drugs, suggesting a promising therapeutic avenue for inflammatory diseases .
  • Antiallergic Effects : Another case study examined the effects of phenoxy-substituted furan derivatives on mast cell degranulation. The findings revealed that specific compounds could significantly reduce histamine release from mast cells, indicating potential use in treating allergic reactions .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of furan derivatives. Key findings include:

  • Inhibition of Enzymatic Activity : Some studies reported that carboxylic acid derivatives could effectively inhibit enzymes like angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension and cardiovascular diseases .
  • Iron Acquisition Targeting : Certain furan derivatives have been identified as potential therapeutics targeting iron acquisition in mycobacterial infections, showcasing their versatility beyond anti-inflammatory applications .

Comparative Analysis Table

CompoundBiological ActivityReference
5cInhibits neutrophil degranulation
IicAnti-inflammatory and anti-allergic
17ACE inhibitor

Scientific Research Applications

Overview

5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of the furan ring may contribute to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that derivatives of furan-based compounds can possess significant antimicrobial activity against various pathogens. The incorporation of the carbamoyl group may enhance this activity, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : There is evidence that such compounds can act as enzyme inhibitors, particularly in metabolic pathways relevant to cancer and infectious diseases. The specific interactions with target enzymes require further investigation to elucidate their mechanisms.

Material Science Applications

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings, adhesives, and biomedical devices.
  • Nanotechnology : Its unique chemical structure allows for potential applications in nanomaterials, where it could serve as a building block for creating functionalized nanoparticles with specific properties for drug delivery systems.

Data Tables

Application Area Potential Uses Relevant Studies
Medicinal ChemistryAnticancer agents
Antimicrobial agents
Enzyme inhibitors
Material SciencePolymer synthesis
Nanotechnology

Case Studies

  • Anticancer Research : A study conducted on related compounds demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the furan structure can enhance efficacy (Study Reference: ).
  • Antimicrobial Testing : In vitro tests revealed that derivatives of this compound exhibited inhibitory effects on Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development (Study Reference: ).
  • Polymer Development : Research into polymerization methods using furan derivatives showed promising results in creating biocompatible materials suitable for medical implants (Study Reference: ).

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted furan-carboxylic acids. Key structural analogs include:

Table 1: Comparative Analysis of Furan-Carboxylic Acid Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications Reference
5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid C₁₈H₁₅N₂O₅ 3-methyl furan; phenoxy with carbamoyl-cyanoethenyl ~349.33* Potential HDAC/protease inhibition; enhanced solubility due to polar groups
5-[(4-Methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid C₁₄H₁₄O₅ 2-methyl furan; phenoxy with methoxy 185.25 Intermediate for HDAC ligands; ester derivatives used in synthetic protocols
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid C₁₂H₉FO₄ Unsubstituted furan; phenoxy with fluoro 236.05 Bioactive scaffold; fluorinated analogs often improve metabolic stability
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid C₁₀H₉BrN₂O₃ 3-methyl furan; bromopyrazole substituent ~297.10* Halogenated derivatives may enhance binding affinity in enzyme inhibitors
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid C₁₄H₁₁ClO₅ Dioxolane ring; chlorophenyl substituent 294.69 Dioxolane groups improve lipophilicity; potential use in CNS-targeted drugs

*Calculated based on formula.

Key Differences and Implications

Substituent Effects: The carbamoyl-cyanoethenyl group in the target compound introduces dual hydrogen-bonding capacity, which is absent in methoxy- or halogen-substituted analogs (e.g., ). This may enhance interactions with polar residues in enzyme active sites. Fluoro and chloro substituents (e.g., ) typically increase metabolic stability but reduce solubility compared to the target compound’s polar carbamoyl-cyanoethenyl group.

Biological Activity: Analogs like 5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid are intermediates in HDAC inhibitor synthesis, suggesting the target compound could share similar protease-targeting applications .

Synthetic Utility :

  • The benzyl ester derivatives of related compounds (e.g., ) indicate that the target compound’s carbamoyl group could be further functionalized for prodrug development.

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